2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
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Overview
Description
2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, oxadiazole, and phthalazinone moieties, which contribute to its diverse chemical behavior and potential utility in medicinal chemistry, materials science, and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity. Additionally, the choice of solvents, reagents, and catalysts is crucial to minimize environmental impact and ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole: Shares the trifluoromethylphenyl group and exhibits similar reactivity in organic synthesis.
3-(Trifluoromethyl)phenyl isocyanate: Contains the trifluoromethylphenyl moiety and is used in various chemical derivatization reactions.
Uniqueness
2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is unique due to its combination of structural features, which confer distinct chemical and physical properties. The presence of both oxadiazole and phthalazinone moieties enhances its potential for diverse applications in medicinal chemistry and materials science.
Biological Activity
The compound 2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dihydrophthalazinone core substituted with a trifluoromethyl phenyl group and an oxadiazole moiety, which are known to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and phthalazinone moieties. The biological activity of the target compound was evaluated against various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 0.65 | |
A549 (Lung Cancer) | 2.41 | |
HeLa (Cervical Cancer) | 1.20 | |
U-937 (Leukemia) | 1.50 |
The compound exhibited significant cytotoxic effects with IC50 values in the micromolar range, indicating potent activity against these cancer cell lines.
The mechanism through which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : Flow cytometry assays demonstrated that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase-3 .
- Inhibition of Cell Proliferation : The compound's structural components allow for effective interaction with cellular targets involved in proliferation pathways.
Study 1: Evaluation of Oxadiazole Derivatives
A study published in MDPI explored various oxadiazole derivatives, including those similar to the target compound. The findings indicated that many derivatives exhibited higher potency than traditional chemotherapeutics like doxorubicin against multiple cancer cell lines . The study emphasized the importance of structural modifications in enhancing biological activity.
Study 2: In Vivo Studies
In vivo studies conducted on xenograft models demonstrated that the administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within treated tumors, correlating with in vitro findings .
Properties
IUPAC Name |
2-(3-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O2/c1-14-6-4-9-17(12-14)31-23(32)19-11-3-2-10-18(19)20(29-31)22-28-21(30-33-22)15-7-5-8-16(13-15)24(25,26)27/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOBEVYCMJARCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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